Boiling Point Advantage Over the Direct 3-Oxobutanenitrile Analog (CAS 6097-31-0)
The target compound 2-(3,4-dichlorophenyl)-4-ethoxy-3-oxobutanenitrile exhibits a boiling point of 371.2 °C at 760 mmHg, which is 67.8 °C higher than the 303.4 °C boiling point of its closest structural analog 2-(3,4-dichlorophenyl)-3-oxobutanenitrile (CAS 6097-31-0), which lacks the 4-ethoxy substituent . This differential arises from the increased molecular weight and hydrogen-bond acceptor capacity introduced by the ethoxymethyl group. The higher boiling point enables a wider operational temperature window for distillative purification and high-temperature reaction conditions where the lighter analog would volatilize prematurely.
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 371.2 °C (predicted) |
| Comparator Or Baseline | CAS 6097-31-0: 303.4 °C (predicted) |
| Quantified Difference | +67.8 °C (22.3% increase) |
| Conditions | Predicted at 760 mmHg; source: ChemSrc computational data |
Why This Matters
A 68 °C higher boiling point directly translates into superior thermal stability during distillation and reduced solvent co-evaporation losses, making the target compound a more robust choice for high-temperature synthetic protocols.
